molecular formula C8H5NO4 B066682 7-Nitrobenzofuran-3(2H)-one CAS No. 164915-57-5

7-Nitrobenzofuran-3(2H)-one

Cat. No. B066682
M. Wt: 179.13 g/mol
InChI Key: JXPZMKPGHINWQC-UHFFFAOYSA-N
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Description

7-Nitrobenzofuran-3(2H)-one is a chemical compound. The molecule contains a total of 20 atoms, including 7 Hydrogen atoms, 9 Carbon atoms, 1 Nitrogen atom, and 3 Oxygen atoms .


Molecular Structure Analysis

The molecular structure of 7-Nitrobenzofuran-3(2H)-one includes the arrangement of atoms and the chemical bonds that hold the atoms together. The molecule contains a total of 21 bonds . The molecular weight is 177.15678 g/mol .

Scientific Research Applications

  • Antibacterial Activity : Powers (1976) synthesized various 2-methylbenzofurans, including derivatives of 7-nitrobenzofuran, and studied their antibacterial activities. These compounds showed bacteriostatic properties similar to nitrofurazone, with potential implications in the development of new antibacterial agents (Powers, 1976).

  • Diels–Alder Reactions : Della Rosa et al. (2011) and Mancini et al. (2009, 2010) investigated the use of 2- and 3-nitrobenzofurans in polar thermal Diels–Alder reactions with different dienes. These studies are significant in organic chemistry for synthesizing various organic compounds with heteroatom rings and dibenzofurans (Della Rosa et al., 2011), (Mancini et al., 2009).

  • Radiosensitizers : Averbeck et al. (1982) explored 2-nitrobenzofurans as potential radiosensitizers, demonstrating their efficacy in simple aqueous solutions and in yeast survival studies. This research contributes to the field of radiation biology and cancer therapy (Averbeck et al., 1982).

  • Asymmetric Dearomative Cycloaddition : Yang et al. (2019) and Zhao et al. (2018) developed a phosphine-catalyzed asymmetric dearomative [3+2] cycloaddition of 2-nitrobenzofurans, which resulted in the formation of cyclopentabenzofurans. This method is significant for synthetic chemistry, offering a new route to structurally diverse molecules (Yang et al., 2019), (Zhao et al., 2018).

  • Synthesis of Diverse Derivatives : Kawase et al. (1971) and Singh et al. (2017) explored synthesis routes for various derivatives of 2,3-dimethylbenzofuran and ebselen, including nitro and amino derivatives. These synthetic methods are crucial for the development of novel compounds in organic and medicinal chemistry (Kawase et al., 1971), (Singh et al., 2017).

properties

IUPAC Name

7-nitro-1-benzofuran-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO4/c10-7-4-13-8-5(7)2-1-3-6(8)9(11)12/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXPZMKPGHINWQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)C2=C(O1)C(=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201310844
Record name 7-Nitro-3(2H)-benzofuranone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201310844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Nitrobenzofuran-3(2H)-one

CAS RN

164915-57-5
Record name 7-Nitro-3(2H)-benzofuranone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=164915-57-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Nitro-3(2H)-benzofuranone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201310844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Schema 3 illustrates an alternative method of producing the above benzofuranyl-3-on-7-yl uracils by the oxidation of a 2,3-dihydro-4,6-optionally disubstituted-7-nitrobenzofuran (Compound III in Schema 1). The 2,3-dihydro-7-nitrobenzofuran is treated with N-bromosuccinimide while being irradiated with light. The product of this reaction, a 3-bromo-7-nitrobenzofuran (VIII), is then reacted with silver tetrafluoroborate in dimethyl sulfoxide in the presence of triethylamine, yielding the corresponding 2,3-dihydro-7-nitrobenzofuran- 3-one (IX). This compound may be used in place of compound III in Schema I to produce the corresponding 3-(2,3-dihydrobenzofuran-3-on-7-yl)-1-alkyl-6-haloalkyluracil.
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Synthesis routes and methods II

Procedure details

In a flask 3.77 g (0.015 mole) of ethyl 2,3-dihydro-7-nitrobenzofuran-3-on-2-ylcarboxylate is suspended in 75 mL of a 5% aqueous solution of sodium hydroxide which is heated at reflux until all solid has gone into solution. The solution is cooled to ambient temperature, and dilute sulfuric acid is added cautiously until there is no further evidence of decarboxylation. The product is extracted with ethyl acetate, and the combined extracts are dried over anhydrous magnesium sulfate and filtered. The filtrate is evaporated under reduced pressure, leaving 2,3-dihydro-7-nitro-3-benzofuranone as a residue.
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ethyl 2,3-dihydro-7-nitrobenzofuran-3-on-2-ylcarboxylate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
RS Varma, M Varma - Monatshefte für Chemie/Chemical Monthly, 1982 - Springer
Oxidation of 2′-hydroxy-3′-nitrochalcones with thallium(III) nitrate gives (Z)-2-phenylmethylene-7-nitrobenzofuran-3(2H)-one derivatives, rather than the more usual 1,2-diaryl-3,3-…
Number of citations: 6 link.springer.com
J Zheng, A Shoberu, PJ Zhou, WB Sun, L Ying, JP Zou - Tetrahedron, 2022 - Elsevier
NaNO 2 /K 2 S 2 O 8 -mediated deformylative oximation ring contraction (DORC) or deformylative alkoxyoximation (DAO) bifunctionalization reactions of 3-formylchromones under …
Number of citations: 0 www.sciencedirect.com
KC Thakkar - 1995 - search.proquest.com
Part I. Protein-tyrosine kinases (PTK's), which catalyze the transfer of the terminal $\gamma $-phosphate of ATP to the phenolic group of tyrosine residues on many essential substrate …
Number of citations: 2 search.proquest.com

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